N-(4-pentynoyl)-glucosamine-tetraacylated (Ac4GlcAl)
Overview
Description
N-(4-pentynoyl)-glucosamine-tetraacylated (Ac4GlcAl) is an unnatural alkyne-containing monosaccharide building block. The alkyne moiety allows for modification through chemoselective ligation chemistries, including copper-catalyzed azide-alkyne cycloaddition (CuAAC) and various palladium-catalyzed coupling reactions . The acetyl groups increase solubility in many solvents, making handling easier .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction typically involves the use of acetic anhydride and pyridine for acetylation, followed by the addition of 4-pentynoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production methods for N-(4-pentynoyl)-glucosamine-tetraacylated are not well-documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale-up and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-pentynoyl)-glucosamine-tetraacylated undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation reactions.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOMe) in methanol for deacetylation.
Major Products
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Deacetylated glucosamine derivatives.
Scientific Research Applications
N-(4-pentynoyl)-glucosamine-tetraacylated is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Metabolic Labeling: Used for studying glycoproteins through metabolic labeling in vivo and subsequent chemoselective ligation.
Imaging Glycans: Utilized in imaging glycans in developing organisms, such as zebrafish.
Proteomic Analysis: Facilitates the study of cellular trafficking of labeled proteins and proteomic analysis.
Mechanism of Action
The mechanism of action of N-(4-pentynoyl)-glucosamine-tetraacylated involves its incorporation into glycoproteins instead of its natural counterpart, N-acetylglucosamine. The alkyne group allows for subsequent detection via Cu(I)-catalyzed click reactions with fluorescent-labeled azides or biotin-azide . This enables the visualization and study of glycoproteins and their cellular pathways .
Comparison with Similar Compounds
Similar Compounds
N-(4-pentynoyl)-galactosamine-tetraacylated (Ac4GalNAl): Similar in structure and function, used for studying glycoproteins.
N-azidoacetylglucosamine-tetraacylated (Ac4GlcNAz): Another alkyne-functionalized monosaccharide used for metabolic labeling.
Uniqueness
N-(4-pentynoyl)-glucosamine-tetraacylated is unique due to its specific alkyne group, which allows for highly selective chemoselective ligation reactions. This specificity makes it a valuable tool for studying glycoproteins and their functions in various biological processes .
Properties
Molecular Formula |
C19H25NO10 |
---|---|
Molecular Weight |
427.41 |
IUPAC Name |
[3,4,6-triacetyloxy-5-(pent-4-ynoylamino)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C19H25NO10/c1-6-7-8-15(25)20-16-18(28-12(4)23)17(27-11(3)22)14(9-26-10(2)21)30-19(16)29-13(5)24/h1,14,16-19H,7-9H2,2-5H3,(H,20,25) |
InChI Key |
PODQGPKRSTUNAT-QNGFGXIMSA-N |
SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CCC#C)OC(=O)C)OC(=O)C |
Appearance |
Solid powder |
Purity |
>90% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-(4-pentynoyl)-galactosamine tetraacylated (Ac4 GalNAl) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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